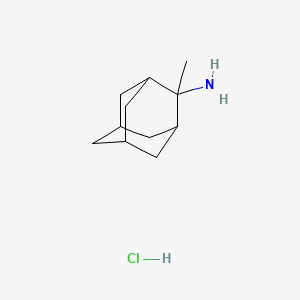

2-Methyladamantan-2-aminehydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Methyladamantan-2-aminehydrochloride is a chemical compound with the molecular formula C11H19N·HCl. It is a derivative of adamantane, a polycyclic hydrocarbon known for its unique cage-like structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyladamantan-2-aminehydrochloride typically involves the reaction of 2-methyladamantane with amine reagents under controlled conditions. One common method includes the reaction of 2-methyladamantane with ammonia or primary amines in the presence of a catalyst, followed by hydrochloric acid treatment to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Methyladamantan-2-aminehydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted adamantane derivatives, which can have different functional groups attached to the adamantane core .

Scientific Research Applications

2-Methyladamantan-2-aminehydrochloride has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.

Industry: The compound is used in the development of advanced materials, including polymers and catalysts

Mechanism of Action

The mechanism of action of 2-Methyladamantan-2-aminehydrochloride involves its interaction with molecular targets in biological systems. It is believed to exert its effects by modulating neurotransmitter release and uptake, similar to other adamantane derivatives like amantadine. The compound may also interact with specific receptors and ion channels, influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Amantadine: 1-aminoadamantane hydrochloride, used as an antiviral and antiparkinsonian agent.

Rimantadine: 1-methyl-1-adamantane methylamine hydrochloride, another antiviral compound.

Memantine: 1-amino-3,5-dimethyladamantane hydrochloride, used in the treatment of Alzheimer’s disease.

Uniqueness

2-Methyladamantan-2-aminehydrochloride is unique due to its specific substitution pattern on the adamantane core, which may confer distinct pharmacological properties and reactivity compared to other adamantane derivatives.

Biological Activity

2-Methyladamantan-2-aminehydrochloride, a derivative of adamantane, has garnered attention for its biological activity, particularly in antiviral applications. This compound is structurally related to amantadine and memantine, both of which are known for their neuroprotective and antiviral properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various viruses, and potential therapeutic applications.

The primary mechanism of action for this compound involves the inhibition of viral replication. It has been shown to interfere with the M2 proton channel of the influenza virus, similar to other adamantylamines. This inhibition prevents the virus from uncoating and releasing its genetic material into host cells, thereby halting the replication process .

Antiviral Activity

Research indicates that this compound exhibits significant antiviral activity against several viruses:

- Influenza Virus : The compound has been tested against various strains of influenza A and has shown promising results in inhibiting viral replication. A study found that it effectively reduced viral loads in infected cell cultures .

- Parvoviruses : It has also demonstrated efficacy against canine parvovirus (CPV-2) and feline panleukopenia virus (FPV). The compound inhibits viral DNA production and replication, making it a candidate for treating parvoviral infections in animals .

Table 1: Summary of Biological Activity

| Virus Type | Efficacy | Reference |

|---|---|---|

| Influenza A | Significant inhibition | |

| Canine Parvovirus | Inhibition of replication | |

| Feline Panleukopenia | Reduced viral load |

Case Study: Influenza A Virus

In a controlled laboratory setting, this compound was administered to cell cultures infected with influenza A. The results indicated a dose-dependent reduction in viral titers, with an IC50 value comparable to that of amantadine. This suggests that the compound could serve as an alternative treatment for influenza infections, particularly in cases resistant to standard therapies .

Case Study: Parvovirus Infections

In studies involving animal models infected with CPV-2, treatment with this compound resulted in a marked decrease in clinical symptoms and mortality rates. The compound effectively lowered the viral load in tissues, indicating its potential as a therapeutic agent for parvoviral infections in veterinary medicine .

Properties

Molecular Formula |

C11H20ClN |

|---|---|

Molecular Weight |

201.73 g/mol |

IUPAC Name |

2-methyladamantan-2-amine;hydrochloride |

InChI |

InChI=1S/C11H19N.ClH/c1-11(12)9-3-7-2-8(5-9)6-10(11)4-7;/h7-10H,2-6,12H2,1H3;1H |

InChI Key |

LPUTZOFOBZALQQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C2CC3CC(C2)CC1C3)N.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.